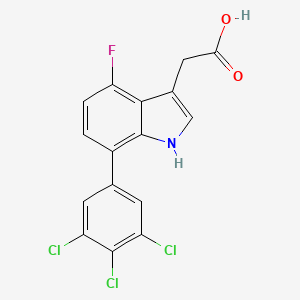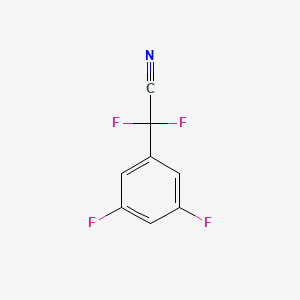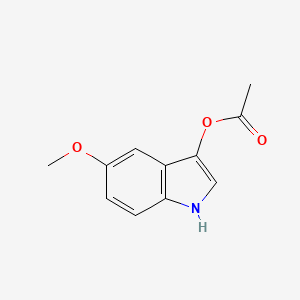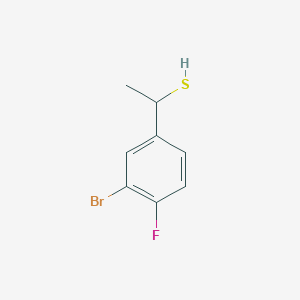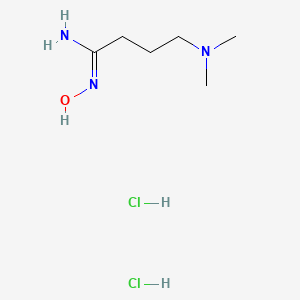
4-(dimethylamino)-N'-hydroxybutanimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a hydroxybutanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride typically involves the reaction of dimethylamine with a suitable precursor, followed by the introduction of the hydroxybutanimidamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound may be used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride include:
Uniqueness
What sets 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H17Cl2N3O |
|---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
4-(dimethylamino)-N'-hydroxybutanimidamide;dihydrochloride |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-9(2)5-3-4-6(7)8-10;;/h10H,3-5H2,1-2H3,(H2,7,8);2*1H |
InChI-Schlüssel |
WZWPNRNSNZUZRW-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CCC/C(=N/O)/N.Cl.Cl |
Kanonische SMILES |
CN(C)CCCC(=NO)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


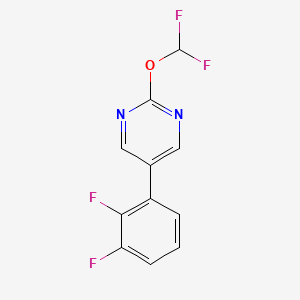
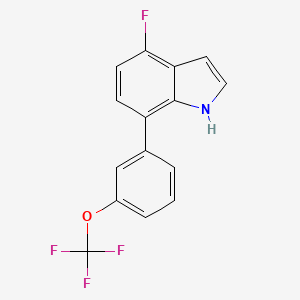
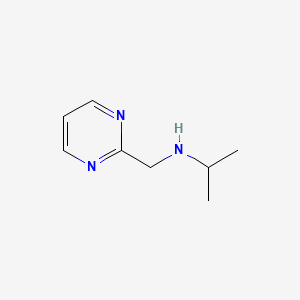
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
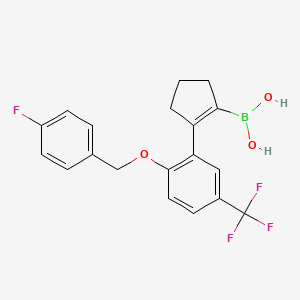
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)

![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
